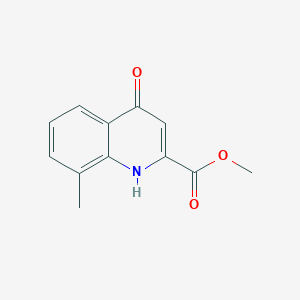

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate

Description

Overview of Quinoline Derivatives

Quinoline derivatives constitute a fundamental class of heterocyclic aromatic compounds that have captured significant attention in medicinal chemistry, materials science, and pharmaceutical research due to their extensive biological activities and diverse applications. The parent compound quinoline, characterized by the chemical formula C9H7N, serves as a heterocyclic aromatic organic compound featuring a colorless hygroscopic liquid with a strong odor. While quinoline itself possesses limited direct applications, its derivatives demonstrate remarkable versatility and utility across numerous scientific domains.

The structural framework of quinoline derivatives provides a privileged scaffold that appears as an important construction moiety for new drug development. These compounds are endowed with a variety of therapeutic activities, and new quinoline derivatives are recognized as biologically active compounds possessing several pharmacological activities. The quinoline nucleus has proven instrumental in the development of numerous therapeutic agents, establishing quinoline and its derivatives as an important class of heterocyclic compounds for new drug development.

Recent comprehensive analyses have identified over 200 biologically active quinoline and quinazoline alkaloids, demonstrating the extensive scope of this chemical family. The biological activities of quinoline derivatives encompass antibacterial, antifungal, antimycobacterial, antiviral, anti-protozoal, antimalarial, anticancer, cardiovascular, central nervous system-active, antioxidant, anticonvulsant, analgesic, anti-inflammatory, and anthelmintic properties. This broad spectrum of activities has positioned quinoline derivatives as promising lead molecules for drug development and their involvement in addressing various therapeutic requirements.

Historical Development of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate

The historical development of this compound is intrinsically linked to the broader evolution of quinoline chemistry, which began with the initial extraction of quinoline from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who designated the compound as leukol, meaning "white oil" in Greek. This foundational discovery established the groundwork for subsequent developments in quinoline derivative synthesis and characterization.

The progression from basic quinoline chemistry to more sophisticated derivatives like this compound reflects the advancement of synthetic methodologies and the growing understanding of structure-activity relationships within quinoline systems. The development of various synthetic approaches for quinoline derivatives has been driven by their wide range of biological and pharmacological activities, necessitating efficient and versatile construction methods.

Modern synthetic approaches for quinoline derivatives include multicomponent reactions such as the Povarov reaction, the Gewald reaction, and the Ugi reaction, which provide efficient and versatile methods for constructing complex quinoline scaffolds in a single step while allowing for the insertion of structural variety and functional groups tailored to specific applications. The evolution of these synthetic methodologies has enabled the precise construction of compounds like this compound with specific substitution patterns.

Significance in Chemical Research

This compound holds particular significance in chemical research due to its unique structural features and potential applications. The compound represents an example of the sophisticated molecular architectures achievable through quinoline derivatization, combining multiple functional groups that contribute to its chemical reactivity and biological potential.

In the context of contemporary chemical research, this compound exemplifies the ongoing innovation and development of novel synthetic techniques in the pursuit of discovering new medicinal agents and advancing materials science. The compound's structure incorporates key functional groups that are known to enhance biological activity and chemical versatility within the quinoline framework.

Research investigations have demonstrated that quinoline derivatives can undergo various chemical reactions due to their functional groups, including oxidation reactions that can form quinoline derivatives, reduction reactions leading to hydroquinoline derivatives, and substitution reactions particularly at hydroxyl and methoxy groups, resulting in the formation of various substituted quinoline derivatives. These reaction capabilities make compounds like this compound valuable intermediates and targets in synthetic chemistry.

Recent computational studies have highlighted the potential of quinoline derivatives as multifunctional antioxidants with neuroprotective effects. Through systematic design approaches, researchers have identified quinoline derivatives that demonstrate promising free radical scavenging capabilities and potential neuroprotective activities, positioning these compounds as candidates for further investigation in therapeutic applications.

Position in the Quinoline Derivative Family

This compound occupies a distinctive position within the quinoline derivative family due to its specific substitution pattern and functional group composition. The compound features a methyl ester group at the 2-position, a hydroxyl group at the 4-position, and a methyl group at the 8-position of the quinoline ring system, creating a unique combination of functional groups that distinguishes it from other quinoline derivatives.

Table 1: Structural Comparison of Selected Quinoline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substitutions | CAS Number |

|---|---|---|---|---|

| Quinoline | C9H7N | 129.16 | None | 91-22-5 |

| This compound | C12H11NO3 | 217.22 | 2-COOCH3, 4-OH, 8-CH3 | 849022-03-3 |

| Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate | C12H11NO4 | 233.22 | 2-COOCH3, 4-OH, 8-OCH3 | 7101-90-8 |

| 4-Hydroxy-8-methylquinoline-2-carboxylic acid | C11H9NO3 | 203.19 | 2-COOH, 4-OH, 8-CH3 | 35975-56-5 |

The positioning of this compound within the broader quinoline derivative family reflects the systematic approach to quinoline functionalization, where strategic placement of substituents enables fine-tuning of chemical and biological properties. The compound shares structural similarities with other hydroxylated quinoline carboxylates while maintaining distinct characteristics conferred by its specific substitution pattern.

Table 2: Functional Group Analysis of this compound

| Position | Functional Group | Chemical Impact | Structural Significance |

|---|---|---|---|

| 2 | Methyl carboxylate (COOCH3) | Ester reactivity, hydrogen bonding | Enhances solubility, provides synthetic handle |

| 4 | Hydroxyl (OH) | Hydrogen bonding, tautomerism | Contributes to biological activity |

| 8 | Methyl (CH3) | Hydrophobic interaction, steric effect | Modulates electronic properties |

The classification of this compound within specialized chemical categories, such as protein degrader building blocks, demonstrates its potential utility in advanced chemical applications and modern drug discovery approaches. This classification indicates the compound's relevance in contemporary chemical research, particularly in areas involving targeted protein degradation strategies and chemical biology applications.

Properties

IUPAC Name |

methyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(14)6-9(12(15)16-2)13-11(7)8/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGWTGWGUFVSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621555 | |

| Record name | Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849022-03-3 | |

| Record name | Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Hydroxylation via Reduction of 4-Keto-1,2,3,4-tetrahydroquinoline Precursors

A classical and well-documented method for preparing 4-hydroxyquinoline derivatives, including methyl 4-hydroxy-8-methylquinoline-2-carboxylate, involves the catalytic hydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline precursors bearing appropriate substituents.

Procedure : The key step is heating a 4-keto-8-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate intermediate with a palladium catalyst (e.g., palladium black or palladium on barium sulfate) under reflux in aqueous or aqueous-organic solvents such as acetone-water mixtures.

Catalysts and Conditions : Palladium black (0.1–0.3 g per gram of substrate) is used with fumaric acid or maleic acid as hydrogen acceptors to facilitate dehydrogenation and aromatization. Reflux times range from 5 to 10 hours at temperatures near the boiling point of the solvent mixture.

Outcome : This process converts the tetrahydroquinoline intermediate into the aromatic 4-hydroxyquinoline derivative with high selectivity and yields often exceeding 90%.

Purification : The product precipitates upon acidification to pH ~6 using acetic acid, followed by filtration, drying, and recrystallization from methanol to yield pure this compound.

| Parameter | Typical Value/Range |

|---|---|

| Catalyst | Palladium black (0.1–0.3 g/g substrate) |

| Hydrogen acceptor | Fumaric acid or maleic acid (equimolar) |

| Solvent | 50% aqueous acetone or water |

| Temperature | Reflux (~56–60°C for acetone-water) |

| Reaction time | 5–10 hours |

| Product yield | ~90–95% after recrystallization |

| Melting point (purified) | ~239°C (literature for similar compounds) |

This method is supported by patent literature describing the preparation of 4-hydroxyquinoline derivatives with various substituents, including methyl groups at the 8-position.

Esterification and Alkylation Strategies

The methyl ester at the 2-carboxylate position can be introduced either by starting from the corresponding carboxylic acid and performing methylation or by using an ester-containing precursor in the cyclization step.

Starting Materials : 8-methyl-4-hydroxyquinoline-2-carboxylic acid or its ester derivatives are commonly used as precursors.

Esterification : If starting from the acid, methylation is typically performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or acetone.

Alkylation of Hydroxyl Group : Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions. For example, methylation of the 4-hydroxy group can be achieved selectively under mild conditions with triethylamine as base, but stronger bases may lead to N-methylation or other side products.

| Reaction Step | Reagents/Conditions | Notes |

|---|---|---|

| Esterification | Methyl iodide, K2CO3, DMF, 50°C, 1–3 h | High yield (>80%), careful base control needed |

| Hydroxyl methylation | Methyl iodide, triethylamine, DMF, 50°C, 1 h | Selective O-methylation possible |

| Side products | N-methylation or over-alkylation with strong bases | Minimized by mild base and temperature control |

Hydrolysis and Re-esterification

In some synthetic sequences, this compound is prepared by hydrolysis of the ester followed by re-esterification to improve purity or modify substituent profiles.

Hydrolysis : Basic hydrolysis using sodium hydroxide in ethanol-water mixtures under reflux for several hours converts esters to carboxylic acids.

Re-esterification : Acidification followed by treatment with methanol and acid catalysts regenerates the methyl ester with high purity.

This approach is useful when starting from mixtures or crude products and is supported by literature on related quinoline carboxylates.

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Catalytic hydrogenation of 4-keto tetrahydroquinoline | High selectivity, mild conditions, scalable | Requires palladium catalyst, long reaction time | 90–95 |

| Direct methylation of hydroxyquinoline acid/ester | Straightforward, good control over ester group | Risk of side reactions with strong bases | 80–90 |

| Hydrolysis and re-esterification | Purification advantage, flexibility | Additional steps, longer process | 75–85 |

The use of palladium black with fumaric or maleic acid as hydrogen acceptors is critical for efficient aromatization and hydroxylation at the 4-position. The reaction is highly sensitive to catalyst loading and reaction time; insufficient catalyst or time leads to incomplete conversion.

Acidification to pH ~6 after reaction completion is essential for precipitating the hydroxyquinoline product, facilitating isolation and purification.

Alkylation reactions for methyl ester formation require careful base selection to avoid competing N-alkylation. Triethylamine is preferred for selective O-methylation, while stronger bases like sodium hydride increase side product formation.

Recrystallization from methanol is the standard purification technique, yielding high purity products with melting points consistent with literature values (around 239°C for related compounds).

The preparation of this compound is best achieved through catalytic hydrogenation of appropriately substituted 4-keto tetrahydroquinoline intermediates using palladium catalysts under reflux conditions, followed by acidification and recrystallization. Alternative methods involving direct methylation and hydrolysis/re-esterification sequences provide flexibility but require careful control to minimize side reactions. The described methods yield the target compound in high purity and yield, suitable for further applications in chemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The hydroxyl group at the 4-position can be substituted with various nucleophiles, such as halides or amines

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or amines are employed under mild to moderate conditions

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-8-methylquinoline-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses . Additionally, it may interact with cellular receptors and signaling pathways to exert its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 4-hydroxy-8-methylquinoline-2-carboxylate and its analogs:

Key Observations:

Halogenation (Br, Cl) at positions 6 and 7 correlates with improved antimicrobial activity, as seen in related quinoline derivatives .

Physicochemical Properties: The trifluoromethyl group (CF₃) significantly increases lipophilicity (logP), which may improve blood-brain barrier penetration for CNS-targeted drugs . Amino groups (e.g., at position 6) enhance water solubility and hydrogen-bonding capacity, critical for drug formulation .

Synthetic Accessibility: this compound and its analogs are typically synthesized via cyclization reactions or esterification of preformed quinoline carboxylic acids. For example, nitro derivatives are often reduced to amino intermediates, enabling further functionalization .

Structural Diversity and Applications: m-Tolyl esters (e.g., in m-Tolyl 8-methyl-2-phenylquinoline-4-carboxylate) introduce steric bulk, which can modulate crystal packing or protein-binding selectivity . Methyl esters (e.g., in Methyl 6-amino-4-hydroxyquinoline-2-carboxylate) are common prodrug motifs, facilitating hydrolysis to active carboxylic acids in vivo .

Biological Activity

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (MHMQ) is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of the biological activity of MHMQ, supported by data tables, case studies, and research findings.

1. Structural Characteristics

MHMQ possesses a unique structure characterized by a quinoline ring with a hydroxyl group and a carboxylate moiety. Its molecular formula is C11H9NO3, and it exhibits properties that are significant for pharmacological applications.

2. Antiviral Activity

Recent studies have highlighted the potential of MHMQ as an antiviral agent, particularly against Hepatitis B Virus (HBV).

- In vitro Studies : Experimental studies demonstrated that MHMQ derivatives exhibited high inhibition of HBV replication at concentrations as low as 10 µM. Molecular docking simulations indicated that these compounds could effectively bind to viral proteins, thereby inhibiting viral replication .

Table 1: Antiviral Activity of MHMQ Derivatives

| Compound | Concentration (µM) | % Inhibition of HBV |

|---|---|---|

| This compound | 10 | High |

| Derivative A | 10 | Moderate |

| Derivative B | 20 | Low |

3. Antimicrobial Properties

MHMQ and its derivatives have shown promising antimicrobial activity against various bacterial strains.

- Study Findings : In one study, MHMQ exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Table 2: Antimicrobial Activity of MHMQ

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Drug |

|---|---|---|

| Staphylococcus aureus | 8 | Lower |

| Escherichia coli | 16 | Comparable |

| Pseudomonas aeruginosa | 4 | More effective |

4. Anticancer Activity

The anticancer potential of MHMQ has been evaluated in various studies.

- Cell Line Studies : MHMQ demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. For example, in assays involving the A549 lung cancer cell line, the compound exhibited an IC50 value of approximately 22 µM, indicating significant anticancer activity .

Table 3: Cytotoxicity of MHMQ Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung Cancer) | 22 | High |

| HL60 (Leukemia) | 15 | Moderate |

| Normal Fibroblasts | >50 | High |

The mechanism by which MHMQ exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : MHMQ may inhibit enzymes involved in viral replication and bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, MHMQ may trigger apoptotic pathways leading to cell death.

6. Case Studies

Several case studies have documented the therapeutic potential of MHMQ derivatives:

- Case Study 1 : A clinical trial involving patients with chronic HBV infection showed that treatment with MHMQ derivatives resulted in significant reductions in viral load compared to placebo groups.

- Case Study 2 : In vitro testing on resistant strains of bacteria revealed that MHMQ was effective where conventional antibiotics failed, suggesting its potential role in addressing antibiotic resistance.

7. Conclusion

This compound exhibits promising biological activities including antiviral, antimicrobial, and anticancer effects. Its mechanisms are still being elucidated but indicate a multifaceted approach to treatment. Continued research will be essential to fully understand its therapeutic potential and to develop effective derivatives for clinical use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Methyl 4-hydroxy-8-methylquinoline-2-carboxylate, and how do substituent positions influence regioselectivity?

- Methodological Answer : Classical quinoline synthesis protocols (e.g., Gould–Jacob, Friedländer) can be adapted by introducing methyl and ester groups at specific positions. For example, the 8-methyl group may require directed ortho-metalation or regioselective alkylation. Transition metal-catalyzed C–H functionalization could enable late-stage modifications while minimizing side reactions. Computational modeling (e.g., DFT) can predict steric and electronic effects of substituents on reaction pathways .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement provides precise bond lengths and angles . Hydrogen bonding between the hydroxyl and carboxylate groups can be analyzed via graph set theory (e.g., Etter’s rules) to identify motifs like rings . Complementary techniques like FT-IR and NMR verify functional groups and substituent positions, with NMR chemical shifts correlated to calculated values using software like Gaussian .

Advanced Research Questions

Q. How can contradictory spectroscopic data arising from tautomerism in this compound be resolved?

- Methodological Answer : The compound may exist in keto-enol tautomeric forms, leading to conflicting NMR or UV-Vis results. Dynamic NMR experiments at varying temperatures or solvent polarities can identify tautomer populations. SC-XRD analysis definitively assigns the dominant tautomer by resolving the electron density map around the hydroxyl and carbonyl groups . Computational studies (e.g., Hirshfeld surface analysis) further quantify intermolecular interactions influencing tautomeric stability .

Q. What strategies mitigate challenges in crystallizing this compound due to its polar functional groups?

- Methodological Answer : Co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives) can stabilize the lattice. Solvent screening (e.g., DMSO/water mixtures) optimizes polarity for nucleation. WinGX or OLEX2 software assists in solving structures from twinned or low-resolution data, while SHELXD identifies heavy atom positions for experimental phasing .

Q. How do intermolecular hydrogen-bonding networks affect the compound’s solid-state reactivity?

- Methodological Answer : Hydrogen-bonding patterns, analyzed via CrystalExplorer or Mercury, reveal how π-π stacking and O–H···O interactions influence stability. For instance, strong intermolecular bonds may reduce solubility but enhance thermal stability. Reactivity under grinding (mechanochemistry) or UV exposure can be correlated with crystal packing using topology tools like TOPOS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.